trans-2,3-Dimethyloxirane
Description
Context within Oxirane Chemistry
Oxiranes, commonly known as epoxides, are a significant class of cyclic ethers in organic chemistry. fiveable.menumberanalytics.com Their defining feature is a three-membered ring containing an oxygen atom, which results in considerable ring strain and, consequently, high reactivity. fiveable.me This reactivity makes them valuable intermediates in a multitude of chemical reactions. numberanalytics.com
Epoxides are key players in various industrial and biological processes. youtube.comorientjchem.org They are fundamental building blocks in the synthesis of a wide array of organic compounds, including polymers, pharmaceuticals, and agrochemicals. ontosight.ainumberanalytics.comorientjchem.org The simplest oxirane, ethylene (B1197577) oxide, is produced on a massive scale for manufacturing detergents and antifreeze. youtube.com The reactivity of the epoxide ring allows for the introduction of diverse functional groups through ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or acids. numberanalytics.com
Significance in Advanced Organic Synthesis and Mechanistic Studies
The unique reactivity of trans-2,3-dimethyloxirane makes it a valuable tool in advanced organic synthesis. cymitquimica.com Its stereochemistry plays a critical role in determining the outcome of its reactions. For instance, the ring-opening of this compound with a hydroxide (B78521) ion results in the formation of two chiral enantiomers of 2,3-butanediol (B46004). vaia.combrainly.com This is in contrast to its cis isomer, which yields a single achiral product. vaia.combrainly.com This stereospecificity is a crucial aspect of its utility in synthesizing complex molecules with defined three-dimensional structures.
Mechanistic studies involving this compound often focus on its ring-opening reactions. These investigations provide fundamental insights into reaction pathways and stereochemical outcomes. uga.edu For example, studies on the transformation of cis- and trans-2,3-dimethyloxiranes on a palladium catalyst have revealed that the two stereoisomers react via different mechanisms. osti.gov The trans isomer's transformation primarily involves an intramolecular migration to form 2-butanone (B6335102), whereas the cis isomer's ring is cleaved by hydrogen. osti.gov Such studies are essential for designing and optimizing synthetic strategies.
Role as a Model Compound in Stereochemical and Computational Research
This compound, along with other substituted oxiranes, serves as a benchmark for theoretical and experimental methods in chiroptical spectroscopies. nih.gov Its relatively small size and rigid structure make it an ideal candidate for high-level quantum-chemical calculations to predict properties like optical rotation and circular dichroism spectra. nih.govaip.org
Computational studies using Density Functional Theory (DFT) and coupled-cluster methods have been extensively performed on this compound to compute its equilibrium geometry, force fields, and anharmonic infrared spectra. nih.govaip.org These theoretical predictions are then compared with experimental data to validate and refine computational methodologies. nih.gov The excellent agreement often found between the best theoretical estimates and experimental data for properties like bond lengths, angles, and vibrational wavenumbers underscores the value of this compound as a model system for advancing our understanding of molecular structure and spectroscopy. aip.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-63-1 | |
| Record name | trans-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Stereochemical Principles and Isomeric Relationships
Stereoisomerism of 2,3-Dimethyloxirane
The presence of two methyl groups on the oxirane ring gives rise to two geometric isomers: cis-2,3-dimethyloxirane and trans-2,3-dimethyloxirane. vaia.com
The distinction between the trans- and cis-isomers of 2,3-dimethyloxirane is based on the relative positions of the two methyl groups with respect to the plane of the three-membered oxirane ring. vaia.com In the cis-isomer, the methyl groups are situated on the same side of the ring. vaia.com Conversely, in the trans-isomer, the methyl groups are located on opposite sides of the ring. vaia.com This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.
The concepts of chirality and achirality are central to the stereochemistry of the 2,3-dimethyloxirane isomers. A molecule is considered chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. nptel.ac.in An achiral molecule, on the other hand, can be superimposed on its mirror image. nptel.ac.in
This compound is a chiral molecule. nptel.ac.in It lacks a plane of symmetry, meaning that it and its mirror image are not identical. nptel.ac.in Consequently, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. brainly.com These enantiomers have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions.
| Isomer | Chirality | Presence of Symmetry Plane | Existence of Enantiomers |
| This compound | Chiral | No | Yes |
| cis-2,3-Dimethyloxirane | Achiral | Yes | No |
Chirality and Achirality of Isomers
Enantiomeric Considerations in Chemical Transformations
The stereochemistry of the starting material significantly influences the stereochemical outcome of a chemical reaction. This is particularly evident in the reactions of the 2,3-dimethyloxirane isomers.
Ring-opening reactions of epoxides are a key class of transformations. When this compound undergoes a nucleophilic ring-opening reaction, the stereochemical outcome is the formation of enantiomeric products. For instance, the reaction of this compound with a nucleophile like the hydroxide (B78521) ion (OH⁻) proceeds via a backside attack, leading to the formation of a pair of chiral enantiomers of 2,3-butanediol (B46004). brainly.com This is because the nucleophile can attack either of the two carbon atoms of the epoxide ring with equal probability, resulting in a racemic mixture of the two enantiomeric diols. vaia.combrainly.com
In contrast, the same reaction with cis-2,3-dimethyloxirane yields a single, achiral meso product. vaia.combrainly.com The internal plane of symmetry in the starting material is maintained in the transition state and the final product, preventing the formation of chiral molecules. vaia.com
| Reactant | Product(s) | Stereochemical Outcome |
| This compound | (2R,3S)-2,3-Butanediol and (2S,3R)-2,3-Butanediol | Racemic mixture of enantiomers |
| cis-2,3-Dimethyloxirane | meso-2,3-Butanediol | Single achiral product |
Distinction from Achiral Product Formation of cis-Isomer
The stereochemical identity of the starting epoxide, whether it is the cis or trans isomer of 2,3-dimethyloxirane, dictates the stereochemical outcome of its reactions. vaia.com The key distinction lies in the inherent symmetry of the isomers and how that symmetry translates to the products formed during nucleophilic ring-opening reactions. nptel.ac.inbrainly.com
Cis-2,3-dimethyloxirane possesses a plane of symmetry, rendering it an achiral, or meso, compound. nptel.ac.in In this isomer, the two methyl groups are situated on the same side of the epoxide ring. vaia.com Conversely, this compound lacks a plane of symmetry, with the methyl groups on opposite sides of the ring, and is therefore a chiral molecule. nptel.ac.in
This fundamental difference is clearly demonstrated in the reaction of each isomer with a nucleophile, such as the hydroxide ion (⁻OH), to produce 2,3-butanediol. vaia.combartleby.combartleby.com
The reaction with the cis-isomer yields a single, achiral meso-product. vaia.combrainly.com The symmetrical nature of the starting material leads to a symmetrical reaction intermediate, resulting in the formation of meso-2,3-butanediol. brainly.com
In stark contrast, the nucleophilic attack on this compound results in the formation of two distinct stereoisomeric products. vaia.com These products are a pair of chiral enantiomers: (2R,3R)-butanediol and (2S,3S)-butanediol. vaia.com Because the starting material is chiral (and is typically used as a racemic mixture of its own two enantiomers, (2R,3S)- and (2S,3R)-dimethyloxirane), the reaction produces a racemic mixture of the two enantiomeric diol products. vaia.com The asymmetrical structure of the trans-isomer dictates this outcome, where the nucleophile can attack either of the two epoxide carbons, leading to the two different, non-superimposable mirror-image products. brainly.com
Research Findings on Isomer-Specific Reactions
Detailed studies focusing on the oxidation and reaction mechanisms of these isomers further underscore their distinct chemical behavior. Research using techniques like multiplexed photoionization mass spectrometry (MPIMS) has investigated the isomer-dependent reaction mechanisms, noting that pathways can be restricted by the initial stereochemistry. uga.edu These studies have identified various species resulting from the ring-opening of 2,3-dimethyloxiranyl radicals, highlighting the complex and unique consumption pathways for each isomer. uga.edu
The table below summarizes the stereochemical outcomes of the hydroxide-mediated ring-opening for both isomers.
| Starting Isomer | Isomer Chirality | Product(s) | Product Chirality |
| cis-2,3-Dimethyloxirane | Achiral (meso) | meso-2,3-Butanediol | Achiral (meso) |
| This compound | Chiral | (2R,3R)-Butanediol and (2S,3S)-Butanediol | Chiral (Enantiomeric Pair) |
Iii. Advanced Synthetic Methodologies
Enantioselective Synthesis Strategies for Chiral Epoxides
The synthesis of chiral epoxides, such as the enantiomers of trans-2,3-dimethyloxirane, is a significant focus in organic chemistry due to their role as versatile building blocks for complex molecules. Enantioselective strategies aim to produce a single enantiomer of a chiral product, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. libretexts.org
Preparation of Configurationally Pure Epoxides
The preparation of configurationally pure epoxides can be achieved through various methods, including the use of chiral catalysts. libretexts.org One prominent method is the Sharpless asymmetric epoxidation, which is particularly effective for allylic alcohols. researchgate.netyoutube.com This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET). libretexts.org The choice of the (R,R) or (S,S) enantiomer of DET directs the stereochemical outcome of the epoxidation, allowing for the selective synthesis of one of the two possible epoxide enantiomers with high enantiomeric excess. libretexts.org For instance, the epoxidation of an allylic alcohol like geraniol (B1671447) can yield either the (2S,3S) or (2R,3R) epoxide with high selectivity depending on the tartrate enantiomer used. libretexts.org
Another approach involves the cyclization of halohydrins. chemistrysteps.comyoutube.com This intramolecular SN2 reaction requires the alcohol and the halogen to be in a trans configuration for the reaction to proceed efficiently. chemistrysteps.com By using a strong base, the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the halogen and displacing it to form the epoxide ring. youtube.comchemistrysteps.com The stereochemistry of the starting halohydrin dictates the stereochemistry of the resulting epoxide.
A study by Schurig, Koppenhoefer, and Buerkle detailed the preparation and determination of configurationally pure trans-(2S,3S)-2,3-epoxybutane, highlighting the importance of such methods in obtaining enantiomerically pure compounds. acs.org
Enantiotopically Differentiating Approaches
Enantiotopically differentiating approaches involve the selective reaction of one of two enantiotopic faces of a prochiral alkene. This is often achieved using chiral reagents or catalysts that can distinguish between these faces.
The Sharpless epoxidation is a prime example of an enantiotopically differentiating approach. libretexts.org The chiral titanium-tartrate complex creates a chiral environment that favors the delivery of the oxygen atom to one face of the double bond over the other.
Dynamic kinetic resolution (DKR) is another powerful strategy. In DKR, a racemic starting material is converted into a single enantiomer of the product. This process involves the in-situ racemization of the starting material enantiomers, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov While not directly applied to this compound in the provided context, DKR has been successfully used for the synthesis of other chiral compounds, such as α-thiocarboxylic acids from α-thionitriles using nitrilase enzymes. nih.gov
Epoxidation Reactions Leading to this compound
The epoxidation of trans-2-butene is the direct route to this compound. The stereochemistry of the starting alkene is retained in the product, meaning a trans-alkene will yield a trans-epoxide. chemistrysteps.comquora.com
Enzymatic Epoxidation Mechanisms (e.g., Particulate Methane (B114726) Monooxygenase)
Enzymatic epoxidation offers a green and highly selective alternative to chemical methods. Methane monooxygenases (MMOs) are enzymes capable of oxidizing hydrocarbons, including the epoxidation of alkenes. nih.gov Particulate methane monooxygenase (pMMO), found in methanotrophic bacteria, is a key enzyme in this process. nih.govnih.gov
pMMO is an integral membrane enzyme that converts methane to methanol. northwestern.edu It has also been shown to catalyze the epoxidation of various alkenes. nih.gov The active site of pMMO contains copper centers that are believed to be involved in the catalytic cycle. nih.govnorthwestern.edu Recent studies using cryo-electron microscopy have provided a more detailed structure of pMMO in a lipid environment, revealing a previously undetected copper-binding site and a hydrophobic cavity that likely play a role in substrate binding and catalysis. nih.gov
The mechanism of epoxidation by pMMO is complex and still under investigation. However, it is understood that the enzyme activates dioxygen to form a highly reactive oxygen species that is then transferred to the alkene double bond. The stereoselectivity of the reaction is controlled by the enzyme's active site, which binds the substrate in a specific orientation.
| Enzyme System | Substrate | Key Features |
| Particulate Methane Monooxygenase (pMMO) | Alkenes (e.g., trans-2-butene) | Integral membrane enzyme, contains copper centers, high selectivity. nih.govnorthwestern.edu |
| Fungal Peroxygenases (UPOs) | Long-chain terminal alkenes | Extracellular enzymes, require only H₂O₂ as a cosubstrate. nih.gov |
Electrophilic Syn Addition Pathways
The most common method for the epoxidation of alkenes in the laboratory is through the reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking steps occur simultaneously. libretexts.org
The mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic π-bond of the alkene. chemistrysteps.comlibretexts.org This results in a syn addition, where the oxygen atom is added to the same face of the double bond. chemistrysteps.comstackexchange.com Consequently, the stereochemistry of the alkene is preserved in the epoxide product. For trans-2-butene, this syn addition leads to the formation of this compound. quora.com
The reaction is typically carried out in a non-aqueous solvent to prevent the opening of the newly formed epoxide ring. libretexts.org The rate of this reaction is influenced by the nature of the alkene, with more electron-rich (nucleophilic) double bonds reacting faster. libretexts.orglibretexts.org
A study on the gas-phase epoxidation of 2-butene (B3427860) using ozone as the primary oxidizing agent also demonstrated the formation of this compound from trans-2-butene with high selectivity. acs.orgresearchgate.net
| Reagent | Mechanism | Stereochemistry |
| Peroxycarboxylic Acids (e.g., m-CPBA) | Concerted electrophilic addition | Syn addition, stereospecific (trans-alkene gives trans-epoxide) chemistrysteps.comquora.com |
| Ozone (gas-phase) | Electrophilic attack | High selectivity for trans-epoxide from trans-alkene acs.orgresearchgate.net |
Iv. Reaction Mechanisms and Reactivity
Epoxide Ring-Opening Reactions
The cleavage of the carbon-oxygen bonds in the epoxide ring is the central theme of its reactivity. This can be initiated by nucleophiles, acids, or through radical intermediates.
In nucleophilic ring-opening reactions, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. These reactions are typically carried out under neutral or basic conditions with strong nucleophiles. ucalgary.ca
The reaction of trans-2,3-dimethyloxirane with a hydroxide (B78521) ion (OH⁻) is a classic example of a nucleophilic ring-opening. The hydroxide ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide. This attack occurs from the side opposite to the C-O bond, leading to an inversion of stereochemistry at the site of attack. Since this compound is a chiral molecule, starting with a specific enantiomer, for example, (2R,3R)-2,3-dimethyloxirane, the reaction proceeds via a backside attack. This results in the formation of a specific stereoisomer of 2,3-butanediol (B46004) after an acidic workup to protonate the resulting alkoxide. The attack of the hydroxide nucleophile leads to the formation of (2R,3S)-butane-2,3-diol, which is a meso compound.
| Starting Material | Nucleophile | Product | Stereochemical Outcome |
| (trans)-(2R,3R)-2,3-Dimethyloxirane | OH⁻ | (meso)-(2R,3S)-Butane-2,3-diol | Inversion of configuration at one center |
| (trans)-(2S,3S)-2,3-Dimethyloxirane | OH⁻ | (meso)-(2S,3R)-Butane-2,3-diol | Inversion of configuration at one center |
The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles proceeds through a mechanism analogous to an Sₙ2 (bimolecular nucleophilic substitution) reaction. ucalgary.camasterorganicchemistry.com The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, and simultaneously, the C-O bond breaks, with the oxygen atom becoming an alkoxide. ucalgary.ca This process is a concerted, single-step reaction. masterorganicchemistry.com
A key feature of the Sₙ2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group (the epoxide oxygen). masterorganicchemistry.com This leads to a predictable stereochemical outcome: an inversion of configuration at the carbon atom that is attacked. ucalgary.camasterorganicchemistry.com For this compound, this means the trans relationship of the methyl groups is converted to a specific diastereomeric relationship in the product. Examples of strong nucleophiles that react via this mechanism include Grignard reagents (RMgX), organolithium compounds (RLi), and alkoxides (RO⁻). ucalgary.ca
Regioselectivity refers to the preference of the nucleophile to attack one carbon atom of the epoxide ring over another. In the case of this compound, the molecule is symmetrical. The two carbon atoms of the epoxide ring are chemically equivalent, each being secondary and bonded to a methyl group.
Therefore, in the nucleophilic ring-opening of this compound, there is no regioselectivity to consider. The nucleophile will attack either of the two carbon atoms with equal probability. This is in contrast to unsymmetrical epoxides, where steric hindrance and electronic effects typically direct the nucleophile to the less substituted or less sterically hindered carbon atom under basic or neutral conditions. ucalgary.cavu.nl Research on unsymmetrical trans-epoxides has shown that regioselectivity can be controlled by catalysts, but for symmetrical substrates like this compound, a single product (as a racemic or meso compound, depending on the starting material and nucleophile) is expected. rsc.orgnih.govrsc.orgumn.edu
Under acidic conditions, the ring-opening of this compound follows a different mechanism. The reaction is initiated by the protonation of the epoxide oxygen atom by the acid, which makes the epoxide a much better electrophile. libretexts.orgkhanacademy.org This protonated epoxide is then susceptible to attack by even weak nucleophiles, such as water or alcohols. libretexts.org
The nucleophile attacks the protonated epoxide from the side opposite the C-O bond, resulting in an anti-addition. For example, the acid-catalyzed hydrolysis of this compound with aqueous acid (H₃O⁺) yields a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol. libretexts.org Similarly, reaction with an anhydrous hydrohalic acid (HX) produces a trans-halohydrin. libretexts.orgchegg.com
The regiochemistry of acid-catalyzed opening can be complex for unsymmetrical epoxides. For secondary carbons, like those in this compound, the reaction has significant Sₙ2 character, with the nucleophile attacking the carbon atom. libretexts.orgyoutube.com
| Reagent | Nucleophile | Product |
| H₃O⁺ (aq) | H₂O | Racemic (2R,3R)- and (2S,3S)-Butane-2,3-diol |
| HCl (anhydrous) | Cl⁻ | Racemic (3R,2S)- and (3S,2R)-3-Chloro-2-butanol |
| HBr (anhydrous) | Br⁻ | Racemic (3R,2S)- and (3S,2R)-3-Bromo-2-butanol |
The isomers of 2,3-dimethyloxirane are known to be products in the low-temperature oxidation of n-butane. uga.edu The subsequent reactions of the 2,3-dimethyloxiranyl radical are of interest in combustion chemistry. The formation of this radical can occur via H-abstraction from the parent epoxide. uga.edu
Once formed, the 2,3-dimethyloxiranyl radical can undergo a ring-opening reaction. uga.eduacs.org This ring-opening is a competing pathway with O₂ addition. uga.edu Studies have shown that ring-opening rates generally exceed O₂ addition rates across a wide range of pressures, unless oxygen concentration is very high. uga.edu The ring-opening of the tertiary 2,3-dimethyloxiranyl radical (where the radical is on one of the ring carbons) leads to a resonance-stabilized carbonyl radical, which can then decompose to products like methylketene (B14734522) and a methyl radical. acs.org The primary radical (where the radical is on a methyl group) can ring-open to an unsaturated alkoxy radical, which may decompose to acrolein and a methyl radical. acs.org
Ring-Opening of 2,3-Dimethyloxiranyl Radicals
Competition with O2-Addition Pathways
The oxidation of this compound, often initiated by radicals such as chlorine (Cl) or hydroxyl (OH), proceeds through the formation of a 2,3-dimethyloxiranyl radical. uga.edu This radical is a critical intermediate whose subsequent reactions dictate the final product distribution. In environments containing molecular oxygen (O2), a primary reaction pathway is the addition of O2 to the radical center. This competition between O2 addition and other unimolecular reactions is a crucial aspect of its chemistry.
However, experimental studies have shown that for 2,3-dimethyloxiranyl radicals, the prototypical pathways involving O2 addition to form conjugate alkenes are not observed. uga.edu Instead, ring-opening reactions dominate, suggesting that the barriers for these pathways are lower than for O2 addition under the studied conditions. uga.edu The initial radical formation is a result of H-atom abstraction by the initiating radical (e.g., OH).
Formation of Unsaturated Alkoxy Radicals
Following the initial formation of the 2,3-dimethyloxiranyl radical, a significant reaction pathway is the ring-opening of the epoxide. This process leads to the formation of an unsaturated alkoxy radical. acs.org This ring-opening is a key step that diverts the reaction mechanism away from simple O2 addition pathways and towards more complex decomposition routes. uga.eduacs.org The structure of the resulting alkoxy radical depends on which C-C bond in the ring cleaves and the position of the initial radical.
Decomposition Pathways and Product Identification
The unsaturated alkoxy radicals formed from the ring-opening of the 2,3-dimethyloxiranyl radical are unstable and readily undergo further decomposition. A notable decomposition pathway involves β-scission, which is the cleavage of a bond beta to the radical center. For the primary 2,3-dimethyloxiranyl radical, ring-opening and subsequent decomposition lead to the formation of acrolein and a methyl radical. acs.org In the case of the tertiary 2,3-dimethyloxiranyl radical, the ring-opening results in a resonance-stabilized carbonyl radical which then decomposes to methylketene and a methyl radical. acs.org
Experimental studies using multiplexed photoionization mass spectrometry (MPIMS) have identified various products resulting from the ring-opening of 2,3-dimethyloxiranyl radicals. uga.edu These findings confirm that the oxidation chemistry of 2,3-dimethyloxirane is complex and requires detailed sub-mechanisms in kinetic models to accurately represent its consumption pathways. uga.edu
Isomerization Reactions
The isomerization of this compound, particularly on heterogeneous catalysts, is a significant area of study, revealing insights into the mechanisms of ring-opening and rearrangement reactions.
Hydrogenolysis and Isomerization on Heterogeneous Catalysts (Pt/C, Pd/C)
The transformation of this compound on palladium-based catalysts, such as Pd/SiO2, has been shown to yield products like 2-butanone (B6335102) and 2-butanol (B46777). osti.gov These reactions, which include both isomerization and hydrogenolysis, are influenced by factors such as hydrogen pressure and temperature. osti.gov The use of palladium on carbon (Pd/C) is common for hydrogenolysis reactions, with the efficiency of the catalyst being dependent on properties like palladium particle size and its distribution on the carbon support. nih.gov
The reaction of this compound on these catalysts involves distinct mechanisms that differ from its cis-isomer. osti.gov While isomerization leads to the formation of ketones, hydrogenolysis results in the corresponding alcohols.
Deoxygenation Reactions
The removal of the oxygen atom from an epoxide to form an alkene is a synthetically useful transformation known as deoxygenation.
Triphenylphosphine (B44618) (PPh3) is a common reagent for the deoxygenation of epoxides. This reaction is notable for its stereospecificity, where the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting alkene. For this compound, the reaction with triphenylphosphine leads to the formation of cis-2-butene (B86535). rsc.org
The mechanism of this deoxygenation is a stepwise process. The first step involves the nucleophilic attack of the triphenylphosphine on one of the carbon atoms of the epoxide ring. rsc.org This attack occurs from the side opposite to the C-O bond, in a manner analogous to an SN2 reaction. This ring-opening step results in the formation of a charge-separated intermediate known as a betaine (B1666868). rsc.org In this betaine, the phosphorus atom carries a positive charge, and the oxygen atom bears a negative charge.
Following the formation of the betaine intermediate, there is rapid rotation around the central carbon-carbon bond. This rotation allows the negatively charged oxygen and the positively charged phosphorus to come into proximity. rsc.org The subsequent step is an intramolecular cyclization, where the oxygen atom attacks the phosphorus atom to form a four-membered heterocyclic ring containing both phosphorus and oxygen, known as an oxaphosphetane. rsc.org
The final step of the mechanism is the collapse of the oxaphosphetane intermediate in a concerted, stereospecific elimination reaction, similar to the final step of a Wittig reaction. rsc.org This elimination yields triphenylphosphine oxide and the alkene. In the case of this compound, the stereochemistry of the oxaphosphetane intermediate is such that the two methyl groups are positioned on the same side of the ring structure. This arrangement leads to the exclusive formation of cis-2-butene upon elimination. rsc.org
Triphenylphosphine-Mediated Deoxygenation Mechanism
Dimerization and Rearrangement Pathways
Under certain conditions, particularly in the presence of acid catalysts, this compound can undergo dimerization and rearrangement reactions.
In the presence of strong Lewis acids such as tin(IV) chloride (SnCl4), this compound has been observed to form not only the expected 1,3-oxathiolanes in reactions with thiocarbonyl compounds but also side-products. These can include 1:2 adducts, which are the result of dimerization or the reaction of two molecules of the epoxide with one molecule of the other reactant. nist.gov The formation of these dimers is rationalized by the Lewis acid-catalyzed opening of the epoxide ring, which generates a reactive carbocationic intermediate that can then be attacked by another molecule of the epoxide.
A common dimerization pathway for epoxides is the formation of 1,4-dioxane (B91453) derivatives. This typically involves the acid-catalyzed opening of one epoxide molecule, followed by the attack of a second epoxide molecule, and subsequent cyclization. For this compound, this would lead to the formation of 2,3,5,6-tetramethyl-1,4-dioxane. The synthesis of substituted 1,4-dioxanes from epoxides is a well-established method. enamine.netthieme-connect.dedigitellinc.comnih.govmdpi.com
Acid-catalyzed rearrangements are also a prominent feature of epoxide chemistry. The protonation of the epoxide oxygen by a Brønsted or Lewis acid makes the ring more susceptible to opening. This can lead to the formation of a carbocation intermediate, which can then undergo rearrangements such as hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. For this compound, acid-catalyzed rearrangement can lead to the formation of 2-butanone.
The table below summarizes some of the potential dimerization and rearrangement products of this compound.
| Reactant | Conditions | Product(s) | Reaction Type |
| This compound | Strong Lewis Acid (e.g., SnCl4) | 1:2 Adducts | Dimerization |
| This compound | Acid Catalyst | 2,3,5,6-Tetramethyl-1,4-dioxane | Dimerization |
| This compound | Acid Catalyst | 2-Butanone | Rearrangement |
Catalyst-Dependent Dimerization (e.g., on Zeolites)
The dimerization of epoxides, including this compound, on solid catalysts such as zeolites is a complex process that is not extensively documented in publicly available research. The reaction would likely proceed through the activation of the epoxide ring by an acid site on the catalyst, followed by nucleophilic attack by a second epoxide molecule. The acidic nature of zeolites, arising from Brønsted or Lewis acid sites, is crucial for initiating such reactions.
The proposed mechanism would involve the protonation of the oxygen atom in the oxirane ring by a Brønsted acid site, or coordination with a Lewis acid site, which would make the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. A second molecule of this compound could then act as the nucleophile, leading to the formation of a dimeric structure. The specific structure of the dimer would depend on which carbon atom of the activated epoxide is attacked and the subsequent stereochemistry of the ring-opening.
While the direct dimerization of this compound on zeolites is not a widely reported reaction, studies on the dimerization of other small organic molecules, such as linear butenes, on zeolite-supported catalysts provide insights into the potential pathways. For instance, the dimerization of butenes on nickel-exchanged zeolites demonstrates the role of the catalyst in facilitating C-C bond formation. However, the higher reactivity of the strained epoxide ring introduces alternative and often more favorable reaction pathways, such as rearrangement.
| Catalyst Type | Potential Dimerization Products | Key Reaction Conditions | Notes |
| Zeolites (e.g., ZSM-5, Beta) | Cyclic or linear dimers | Elevated temperature | Rearrangement reactions are often competing and may be the dominant pathway. |
| Other Solid Acids (e.g., Sulfated Zirconia) | Various isomeric dimers | Varies with catalyst | Catalyst acidity and pore structure would influence product selectivity. |
Rearrangement Pathways on Solid Catalysts
The rearrangement of this compound on solid catalysts is a more commonly observed and studied phenomenon. The high ring strain and the presence of acidic sites on the catalyst surface facilitate the isomerization of the epoxide to more stable carbonyl compounds.
The primary product of the acid-catalyzed rearrangement of this compound is typically 2-butanone (methyl ethyl ketone). The proposed mechanism involves the following steps:
Activation of the Epoxide: The oxygen atom of the oxirane ring interacts with an acid site on the solid catalyst. In the case of a Brønsted acid catalyst like a proton-exchanged zeolite, the oxygen is protonated. For a Lewis acid catalyst, the oxygen coordinates with the Lewis acidic center.
Ring Opening: This activation weakens the C-O bonds of the epoxide ring, leading to its opening. This can proceed through a carbocation-like transition state.
Hydride Shift: A 1,2-hydride shift occurs from one of the methyl-substituted carbons to the adjacent carbon, which bears the positive charge or is electron-deficient.
Ketonization: The resulting intermediate rapidly tautomerizes to form the stable keto product, 2-butanone.
Research on the transformation of this compound on a Pd/SiO2 catalyst has shown that in a hydrogen atmosphere, the main reaction is this intramolecular rearrangement to form 2-butanone, with the formation of 2-butanol being a less significant pathway. acs.org The geometry of the adsorbed epoxide on the catalyst surface is thought to play a crucial role in determining the reaction pathway. acs.org For this compound, an adsorption model that is intermediate between edgewise and planar has been proposed. acs.org
The choice of solid catalyst can influence the selectivity and rate of the rearrangement. Catalysts with strong acid sites are generally more active for this transformation.
| Solid Catalyst | Major Rearrangement Product | Reaction Conditions | Proposed Mechanism |
| Pd/SiO2 | 2-Butanone | 323-423 K, Hydrogen atmosphere acs.org | Intramolecular hydride shift acs.org |
| Zeolites (e.g., H-ZSM-5) | 2-Butanone | Varies | Acid-catalyzed ring opening followed by hydride shift |
| Acid-treated Clays | 2-Butanone | Mild temperatures | Lewis or Brønsted acid-catalyzed rearrangement |
V. Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
High-level quantum-chemical calculations have been instrumental in determining the precise molecular structure and energetics of trans-2,3-dimethyloxirane. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's geometry and vibrational properties, which are crucial for interpreting experimental spectra. researchgate.netnih.gov
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T))
Post-Hartree-Fock methods, which account for electron correlation, are essential for accurate predictions of molecular properties. winterschool.cc Among these, Møller-Plesset perturbation theory of the second order (MP2) and the coupled-cluster singles and doubles approximation augmented by a perturbative treatment of triple excitations (CCSD(T)) have been widely employed for this compound. nih.govaip.orgdntb.gov.ua The CCSD(T) method, in particular, is considered the "gold standard" for its high accuracy in describing molecular structures and energetics, especially when combined with large basis sets. nih.govwinterschool.cc
The determination of an accurate equilibrium geometry is a critical first step in computational spectroscopy. winterschool.cc For this compound, high-level quantum-chemical calculations at the CCSD(T) level have been used to evaluate its equilibrium structure. researchgate.netnih.gov These calculations, when extrapolated to the complete basis-set limit and corrected for core-correlation effects, can yield structures with an accuracy rivaling experimental determinations. nih.govwinterschool.cc
Composite schemes have been employed to derive the best-estimated equilibrium structures for this compound and related oxirane derivatives. nih.gov One such "cheap" scheme, which has been tested for various molecules, shows very good agreement with more computationally expensive gradient schemes. nih.govresearchgate.net For instance, a comparison of structural parameters obtained from the "cheap" scheme and a gradient scheme for this compound revealed that the C-O bond distances were slightly overestimated by about 0.004 Å with the cheaper method. researchgate.net The best theoretical estimates for the equilibrium structure of this compound show excellent agreement with the most accurate experimental data, with bond lengths within 0.001 Å and angles within 0.1 degrees. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| r(C2-C3) | 1.464 Å |
| r(C2-O1) | 1.439 Å |
| r(C2-C5) | 1.507 Å |
| r(C5-H6) | 1.091 Å |
| r(C5-H7) | 1.096 Å |
| a(C3-C2-O1) | 59.3° |
| a(O1-C2-C5) | 116.8° |
| a(C3-C2-C5) | 119.5° |
| a(H6-C5-C2) | 110.5° |
| a(H7-C5-C2) | 110.3° |
| d(C5-C2-C3-C8) | 124.9° |
| d(H6-C5-C2-O1) | -178.6° |
| d(H7-C5-C2-O1) | -58.4° |
Vibrational analysis relies on the calculation of harmonic and anharmonic force fields. researchgate.netnih.gov For this compound, harmonic force fields have been evaluated at the CCSD(T) level. researchgate.netnih.gov Anharmonic contributions, which are crucial for accurately predicting vibrational frequencies, have been computed for related smaller oxiranes like trans-2,3-dideuterooxirane at the CCSD(T)/cc-pVTZ level. researchgate.netnih.govnih.gov These high-level anharmonic data serve as a benchmark to assess the performance of more computationally economical methods, such as those based on Density Functional Theory (DFT). researchgate.netnih.gov
The calculation of the full cubic and semi-diagonal quartic force fields is necessary for a complete anharmonic treatment. nih.gov For semi-rigid molecules, second-order vibrational perturbation theory (VPT2) is an effective method for solving the vibrational problem. winterschool.cc The combination of high-level CCSD(T) harmonic frequencies with DFT-calculated anharmonic corrections has proven to be a successful strategy. nih.gov
To achieve high accuracy in post-Hartree-Fock calculations, it is crucial to address the limitations of finite basis sets and the neglect of core electron correlation. winterschool.cc For this compound, calculations have incorporated extrapolation to the complete basis-set (CBS) limit and accounted for core-correlation effects. researchgate.netnih.gov The CBS extrapolation is often performed using a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ, cc-pV5Z). nih.gov Core-correlation corrections are typically calculated as the difference between all-electron and frozen-core CCSD(T) energies using core-valence basis sets. nih.gov These corrections are vital for obtaining structural parameters and vibrational frequencies that are in close agreement with experimental values. researchgate.netnih.gov A "cheap" approximation for these calculations involves augmenting an MP2/cc-pV{T,Q}Z CBS extrapolation with corrections for diffuse functions, the difference between CCSD(T) and MP2, and core-valence effects. arxiv.org
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) offers a computationally less demanding alternative to post-Hartree-Fock methods for studying the properties of molecules like this compound. researchgate.netnih.govnih.govvu.nl DFT methods, particularly those employing hybrid or double-hybrid functionals, have been shown to provide reliable results for molecular structures and vibrational spectra. nih.govwinterschool.cc The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.gov For instance, the B3LYP functional is often used for these types of calculations. aip.org Time-dependent DFT (TD-DFT) is particularly useful for studying chiroptical properties like circular dichroism spectra. vu.nlresearchgate.net
To balance computational cost and accuracy, hybrid CC/DFT schemes have been developed and applied to simulate the spectroscopic properties of this compound. researchgate.netnih.gov These methods combine the strengths of both coupled-cluster and DFT approaches. nih.govaip.org Typically, the harmonic force field is calculated at a high level of theory, such as CCSD(T), while the anharmonic contributions are computed using a more cost-effective DFT method. nih.govaip.org This hybrid approach has been successfully used to simulate fully anharmonic infrared (IR) spectra. researchgate.netnih.gov
The underlying assumption of this hybrid model is that the differences in vibrational frequencies calculated at two different theoretical levels are primarily due to the harmonic terms. nih.gov Double-hybrid functionals, like B2PLYP, coupled with at least an augmented doubly polarized triple-ζ basis set, can further improve accuracy, albeit at a higher computational cost. nih.gov These hybrid CC/DFT schemes have demonstrated the ability to provide accurate spectroscopic data, facilitating the interpretation of experimental spectra. researchgate.netnih.gov
Specific DFT Functionals in Spectroscopy and Radical Studies
A variety of Density Functional Theory (DFT) functionals have been employed to investigate the spectroscopic characteristics and radical forms of this compound. The choice of functional is critical for obtaining results that accurately correlate with experimental data.
For the simulation of vacuum-ultraviolet (VUV) absorption spectra, several time-dependent DFT (TD-DFT) functionals have been assessed. nih.govresearchgate.netacs.org Functionals such as BMK , CAM-B3LYP , M06-2X , MN15 , and ωB97X-D have been used to predict the VUV spectra of a series of oxiranes, including this compound. nih.govacs.org One study determined that the M06-2X functional consistently performed well in reproducing experimental spectra for small combustion-related species, with BMK , CAM-B3LYP , and ωB97X-D also providing reliable results. acs.org Another investigation into the importance of conformers in VUV spectra also utilized this set of functionals. nih.govacs.org The performance of PBE0 has also been evaluated in the context of VUV spectra simulation. acs.org
Theoretical studies have also been conducted on the radical cations of both cis- and this compound using DFT methods. msu.su Furthermore, the ring-opening of the primary trans-2,3-dimethyloxiranyl radical has been a subject of theoretical investigation, highlighting the utility of DFT in understanding reaction mechanisms. acs.org
Table 1: DFT Functionals Used in the Study of this compound
| Functional | Application | Reference |
|---|---|---|
| PBE0 | VUV spectra simulation | acs.org |
| BMK | VUV and ECD spectra simulation | nih.govacs.orgacs.org |
| CAM-B3LYP | VUV and ECD spectra simulation | nih.govacs.orgacs.orgnih.govresearchgate.net |
| M06-2X | VUV spectra simulation | nih.govacs.orgacs.org |
| MN15 | VUV spectra simulation | nih.govacs.org |
| ωB97X-D | VUV spectra simulation | nih.govacs.orgacs.org |
Spectroscopic Property Predictions and Simulations
Computational chemistry provides powerful tools for the prediction and simulation of various spectroscopic properties of this compound.
Optical Rotation Tensor Component Calculations (Time-Dependent DFT)
The calculation of optical rotation (OR) is a key application of computational chemistry in the study of chiral molecules like this compound. An origin-independent method for calculating the OR tensor, which includes contributions from electric dipole-magnetic dipole and electric dipole-electric quadrupole polarizabilities, has been implemented based on time-dependent DFT (TD-DFT). nih.govaip.org This approach utilizes time-periodic magnetic-field-dependent basis functions and a modified velocity-gauge formulation to ensure that the results are independent of the chosen gauge origin. nih.govaip.org Calculations for this compound have been presented using this methodology. nih.govaip.orgresearchgate.net A tutorial-style review on computing chiroptical properties also features this compound as an example for TD-DFT based OR calculations. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy Theory and Simulation
This compound and its isotopologue, trans-2,3-dideuterooxirane, are considered benchmark molecules for the validation of theoretical methods in VCD spectroscopy. nih.govcore.ac.ukacs.orgacs.org Both DFT and post-Hartree-Fock methods have been extensively used to compute the VCD spectra of these molecules, with results compared to experimental data to assess the accuracy of the theoretical models. nih.gov The theoretical framework for VCD requires the calculation of both electric and magnetic transition dipole moments for each vibrational mode.
Infrared (IR) Spectra Simulation, Including Anharmonic Effects
For a precise simulation of the IR spectrum of this compound, it is often necessary to go beyond the harmonic approximation and include anharmonic effects. High-level quantum-chemical calculations at the coupled-cluster level with single and double excitations and a perturbative treatment of triples (CCSD(T)) have been used to determine the equilibrium structure and harmonic force fields. nih.govresearchgate.netnih.gov These high-accuracy harmonic data can then be combined with anharmonic contributions, which can be computed using DFT, in what are known as hybrid CC/DFT approaches to simulate fully anharmonic IR spectra. nih.govresearchgate.netnih.gov Such approaches have shown very good agreement with experimental data for oxirane derivatives, with deviations for vibrational wavenumbers typically within 10 cm⁻¹. nih.govnih.govacs.org
Vacuum-Ultraviolet (VUV) Absorption Spectra Simulation
The VUV absorption spectrum of this compound has been investigated through both experimental measurements and theoretical simulations. nih.govresearchgate.netacs.orgscience-softcon.de The VUV region probes high-energy electronic transitions, and TD-DFT has been a primary tool for simulating these spectra. nih.govacs.org Studies have focused on evaluating the performance of different TD-DFT functionals in reproducing the experimental VUV spectrum. nih.govacs.orgacs.org For instance, a comparative study assessed the accuracy of functionals like BMK , CAM-B3LYP , M06-2X , MN15 , and ωB97X-D for a set of substituted oxiranes, including the this compound isomer. nih.govacs.org The theoretical spectra generated using methods like TD-CAM-B3LYP and TD-ωB97X-D have been shown to mimic the general shape of the experimental spectrum well. nih.gov
Nuclear Ensemble Approach
The Nuclear Ensemble Approach (NEA) is a computational method utilized to predict absorption spectra with high accuracy. nih.gov This approach is founded on the principle of calculating electronic transition properties across a distribution of molecular geometries to represent the ground-state nuclear density. nih.gov Unlike simpler time-independent methods like the vertical approximation which produces a "stick spectrum," the NEA can provide a higher resolution spectrum. nih.gov
However, the primary drawback of the NEA is its significant computational expense, as the ensembles often require calculations for thousands of individual geometries to be effective. nih.govacs.org This high cost is a critical factor to consider when selecting a method for spectral prediction. nih.gov The goal of many computational studies is to find a balance between reliability and computational cost, often by exploring ways to reduce the size of the ensemble without sacrificing accuracy. researchgate.netresearchgate.net
Evaluation of Conformer Significance
To manage the high computational demands of the Nuclear Ensemble Approach, studies have focused on evaluating the significance of different conformers to the predicted spectra. nih.govacs.org For a set of 11 substituted oxiranes, including this compound, the Conformer Rotamer Ensemble Sampling Tool (CREST) was used to generate an ensemble of unique conformers based on their Boltzmann populations at a given temperature (323 K). nih.govacs.orgresearchgate.net The theoretical spectrum for each oxirane was then predicted using all its conformers and compared to the spectrum generated from only its single, lowest-energy conformer. nih.gov
For this compound (referred to as OX2t in the study), it was found that the theoretical spectra could be accurately represented using only one conformer. nih.gov The spectrum simulated with the single lowest-energy conformer successfully mimicked the general shape of the experimental spectrum, particularly when using EOM-CCSD, TD-CAM-B3LYP, and TD-ωB97X-D methods. nih.gov This finding indicates that for certain molecules like this compound, it may not be necessary to include all conformers to characterize their spectra, which can drastically reduce the computational effort. nih.govresearchgate.net
Table 1: Summary of Conformer Analysis for Substituted Oxiranes
| Molecule Studied | Number of Conformers Generated | Finding |
|---|---|---|
| 11 Substituted Oxiranes | <25 per system | For some oxiranes, certain conformers were not necessary to characterize the spectra. nih.govosti.gov |
| This compound | 1 | The theoretical spectrum can be represented by a single conformer. nih.gov |
| cis-2,3-dimethyloxirane | >1 | Multiple conformers were considered in the analysis. acs.org |
Potential Energy Surface Studies
The stereochemistry of this compound plays a crucial role in its radical reactions, a fact explored through the calculation of stereochemical-dependent potential energy surfaces (PES). uga.edu These surfaces are vital for understanding the complex reaction mechanisms of cyclic ethers, which are important intermediates in the low-temperature combustion of hydrocarbons like n-butane. osti.govuga.edu
Computational studies have shown that while diastereomers of 2,3-dimethyloxiranyl radicals and their corresponding peroxy radicals may be nearly isoenergetic, they can lead to significantly different experimental branching fractions. acs.org This highlights that stereochemistry has a significant impact on the dominant decomposition pathways. uga.edu The software AutoMech has been used to automatically calculate these complex, multi-well potential energy surfaces, mapping out the various reaction pathways. uga.eduacs.org Research into the Cl-initiated oxidation of both cis- and this compound has revealed that consumption pathways are complex and require the expansion of sub-mechanisms in chemical kinetics models to account for stereoisomer-specific reactions. osti.govuga.edu For instance, the ring-opening of the primary 2,3-dimethyloxiranyl radical produces an unsaturated alkoxy radical that decomposes into acrolein and a methyl radical. acs.org
To complement experimental findings from methods like multiplexed photoionization mass spectrometry (MPIMS), the enthalpies of stationary points on the radical-oxygen (Ṙ + O₂) surfaces are computed. osti.govuga.edu For the 2,3-dimethyloxiranylperoxy surfaces, a total of 28 barrier heights were computed using the high-accuracy ccCA-PS3 level of theory. osti.govuga.eduacs.org
These calculations are essential for understanding reaction feasibility and identifying the most likely chemical pathways. researchgate.net Two particularly notable findings from these computations are:
The existence of low-lying pathways that form resonance-stabilized ketohydroperoxide-type radicals. These pathways are initiated by the ring-opening of the hydroperoxyalkyl radical (Q̇OOH) when the unpaired electron is located next to the ether group. osti.govuga.edu
The possibility of cis-trans isomerization of both the initial radical (Ṙ) and the Q̇OOH radical through inversion, which enables reaction pathways that would otherwise be restricted by stereochemistry. osti.govresearchgate.net
These detailed barrier height computations provide crucial data for building more accurate chemical kinetics mechanisms by moving beyond simplified, convoluted reaction steps. uga.eduresearchgate.net
Kinetic Modeling and Rate Coefficient Calculations (e.g., Master Equation Modeling)
To determine the actual rates of the competing reactions identified on the potential energy surfaces, kinetic modeling is employed. uga.edu Master equation modeling is a powerful technique used to compute pressure- and temperature-dependent rate coefficients for complex reaction networks. uga.edursc.org
For this compound and its isomer, rate coefficients were computed over a broad range of conditions to understand the competition between key reaction pathways. uga.edu A central focus of these calculations is the competition between the O₂ addition to the intact 2,3-dimethyloxiranyl radical (to form ṘOO) and the ring-opening of the radical. uga.edu The results demonstrate that across a wide pressure range, the rates of ring-opening reactions are faster than O₂ addition unless the concentration of molecular oxygen is very high ([O₂] > 10¹⁹ cm⁻³). uga.edu
Furthermore, the modeling shows that for H-abstraction from this compound, prompt effects become significant above approximately 500 K. This implies that at combustion-relevant temperatures, the newly formed radical has minimal time to thermalize before reacting. uga.edu Consequently, O₂ preferentially adds to the carbon-centered radicals formed after ring-opening, even at high oxygen concentrations. uga.edu
Table 2: Conditions for Master Equation Modeling of 2,3-Dimethyloxirane Radical Reactions
| Parameter | Range |
|---|---|
| Pressure | 0.01 – 100 atm uga.edu |
| Temperature | 300 – 1000 K uga.edu |
An in-depth look at the advanced spectroscopic techniques used to unravel the complex chemical behavior of this compound reveals a landscape of intricate reaction mechanisms, transient radical species, and stereochemical integrity. These sophisticated methods provide researchers with the necessary tools to identify reaction products, characterize fleeting intermediates, and analyze enantiomeric composition with high precision.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
Advanced spectroscopic methods are indispensable for a detailed understanding of the chemical properties and reaction pathways of trans-2,3-dimethyloxirane. Techniques such as multiplexed photoionization mass spectrometry, electron paramagnetic resonance, optical spectroscopy, and advanced chromatography enable the elucidation of complex mechanisms at a molecular level.
Vii. Applications in Chemical Kinetics and Combustion Research
Role as an Intermediate in Hydrocarbon Oxidation Processes (e.g., n-butane)
During the low-temperature oxidation of n-butane, trans-2,3-dimethyloxirane is formed as a key intermediate species. osti.govresearchgate.netuga.edu It arises from chain-propagating steps involving the unimolecular decomposition of β-hydroperoxyalkyl radicals (β-Q̇OOH). osti.govuga.eduunizar.es Another formation pathway is through the epoxidation of 2-butene (B3427860) with the hydroperoxyl radical (HO₂). uga.edu
The formation of 2,3-dimethyloxirane isomers is a prominent feature of the negative temperature coefficient (NTC) behavior observed in hydrocarbon combustion. osti.gov Experimental studies using jet-stirred reactors have shown that the concentration of these isomers peaks at two distinct temperatures, for instance, 650 K and 800 K during n-butane oxidation. osti.gov
The table below summarizes key reactions involved in the formation of this compound during n-butane oxidation.
| Precursor Species | Reaction Type | Product |
| β-hydroperoxyalkyl radical (β-Q̇OOH) | Unimolecular Decomposition | This compound + Hydroxyl radical (ȮH) |
| 2-butene + Hydroperoxyl radical (HO₂) | Epoxidation | This compound |
Isomer-Dependent Consumption Pathways in Chemical Kinetics Mechanisms
The consumption of 2,3-dimethyloxirane in combustion environments is a complex process with pathways that are dependent on the specific isomer (cis- or trans-). osti.govuga.edu Historically, chemical kinetics mechanisms have often oversimplified these consumption pathways, grouping multiple elementary reactions into a single step. osti.govuga.eduresearchgate.net This simplification can lead to "mechanism truncation error," which is an uncertainty in modeling results due to incomplete or missing chemical reactions. osti.govuga.eduuga.edu
Recent research has focused on elucidating the detailed, isomer-dependent reaction mechanisms. osti.govuga.edu These studies, often employing techniques like multiplexed photoionization mass spectrometry (MPIMS), have revealed that the consumption pathways are more intricate than previously assumed. osti.govuga.eduuga.edu
Key findings from these investigations include:
Ring-Opening Reactions: A significant consumption pathway involves the opening of the oxirane ring in the 2,3-dimethyloxiranyl radical. osti.govuga.edu This can lead to the formation of various other radical species.
Decomposition of Ketohydroperoxide-type Radicals: Products have been identified that result from the decomposition of ketohydroperoxide-type radicals, which are formed in subsequent reaction steps. osti.govresearchgate.netresearchgate.net
Stereochemical Influence: The stereochemistry of the cis- and trans-isomers influences the reaction pathways. For example, cis-trans isomerization of the 2,3-dimethyloxiranyl radical and its peroxy radical adducts (Q̇OOH radicals) can enable reaction pathways that would otherwise be restricted. osti.govuga.edu
The following table presents some of the products identified from the oxidation of cis- and this compound, highlighting the complexity of the consumption pathways.
| Reactant | Experimental Conditions | Identified Products |
| cis-2,3-dimethyloxirane | Cl-initiated oxidation at 10 Torr, 650 K and 800 K | Species from ring-opening of α- and β-cis-2,3-dimethyloxirane radicals, products from decomposition of resonance-stabilized ketohydroperoxide-type radicals. uga.edu |
| This compound | Cl-initiated oxidation at 10 Torr, 650 K and 800 K | Species from ring-opening of 2,3-dimethyloxiranyl radicals, products from decomposition of ketohydroperoxide-type radicals. osti.govuga.edu |
Influence on Hydroxyl Radical Populations and Chain-Branching Reactions
The competition between the ring-opening of the 2,3-dimethyloxiranyl radical and its addition to O₂ is a critical aspect. uga.edu At typical combustion temperatures (above ~500 K), ring-opening reactions can be significant, leading to the formation of carbon-centered radicals that then react with O₂. uga.edu This sequence of reactions alters the subsequent chain-branching pathways compared to a mechanism where the intact oxirane ring is assumed to be the primary reactant.
By providing more accurate representations of the formation and consumption of intermediates like this compound, chemical kinetics models can better predict important combustion characteristics such as ignition delay times and species concentration profiles. uga.edu
Q & A
Basic Research Questions
Q. What experimental techniques are used to determine the molecular structure and vibrational properties of trans-2,3-dimethyloxirane?
- Answer : The molecular structure is determined via microwave spectroscopy, which resolves torsional dynamics and internal rotation barriers (e.g., ) . Infrared (IR) spectroscopy, combined with anharmonic corrections at the CC/B2PLYP level, provides accurate vibrational wavenumbers and intensity patterns in the 200–2800 cm range, critical for assigning C-H stretching modes and overtones .
Q. How does symmetry (C) influence the spectroscopic and computational analysis of trans-2,3-dimethyloxirane?
- Answer : The C symmetry simplifies computational modeling by reducing redundant calculations in methods like time-dependent density functional theory (TD-DFT). This symmetry also splits vibrational and electronic transitions into distinct symmetry classes, aiding in the assignment of circular dichroism (CD) spectra and microwave torsional states .
Advanced Research Questions
Q. What are the limitations of standard DFT functionals (e.g., LDA, GGA) in predicting electronic excitation energies and rotatory strengths, and how do advanced potentials (SAOP, GRAC) improve accuracy?
- Answer : Standard LDA/GGA functionals systematically underestimate excitation energies by >1 eV due to poor treatment of orbital energy gaps. SAOP and GRAC potentials correct this by refining virtual orbital shapes and energies, reducing deviations in rotatory strengths (e.g., SAOP improves excitation energies to within 0.2–0.5 eV of experimental values) . However, SAOP may slightly reduce rotatory strength accuracy compared to GRAC, highlighting trade-offs between energy and property precision .
Q. How do anharmonic corrections and hybrid computational models impact the simulation of IR spectra compared to purely harmonic approaches?
- Answer : Anharmonic corrections at the MP2 or B2PLYP level significantly improve IR band positions and intensities, particularly for overtones and combination bands (1600–2800 cm). Hybrid models (e.g., CC/B2PLYP Freq+Int) achieve <2.4 kcal/mol deviations in atomization energies, outperforming CAM-B3LYP and pure harmonic methods, which misalign C-H stretching features .
Q. What role does top-top coupling play in the torsional dynamics of trans-2,3-dimethyloxirane, and how is it quantified experimentally?
- Answer : Microwave spectroscopy in torsional excited states (, ) reveals weak top-top coupling via a sixfold potential term () and coupling parameter . These values, derived using the internal axis method, explain the reduced barrier () compared to cis-isomers, where steric effects dominate .
Q. How can researchers resolve contradictions between computed and experimental electronic circular dichroism (CD) spectra?
- Answer : Discrepancies arise from inadequate treatment of electron correlation in standard DFT. Using SAOP/GRAC potentials with extended basis sets (e.g., correlation-consistent cc-pVTZ) improves agreement for rotatory strengths. For example, SAOP reduces errors in the 2–4 eV excitation range by 30% compared to LDA .
Q. What methodological considerations are critical for simulating vacuum UV absorption spectra of trans-2,3-dimethyloxirane?
- Answer : High-level post-Hartree-Fock methods (e.g., EOM-CCSD) or multireference approaches are essential for Rydberg transitions, as standard TD-DFT fails to capture diffuse electron effects. Experimental benchmarks show SAOP-derived spectra align closely with synchrotron-based UV-CD data .
Methodological Recommendations
- Computational Chemistry : Use B2PLYP-D3/cc-pVTZ for anharmonic IR spectra and SAOP/GRAC-TD-DFT for chiroptical properties .
- Experimental Design : Combine jet-cooled microwave spectroscopy with Fourier-transform IR to resolve torsional and vibrational coupling .
- Data Analysis : Apply perturbation theory (MP2) for electron correlation and DFT-D3 dispersion corrections to mitigate basis set superposition errors in noncovalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
